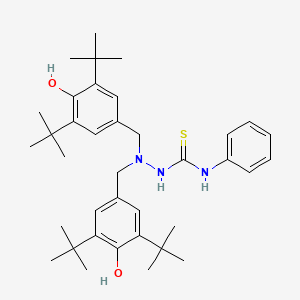
2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide is a complex organic compound known for its unique chemical structure and properties This compound features sterically hindered phenolic groups, which contribute to its stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl chloride with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced phenolic derivatives.
Substitution: Formation of substituted hydrazinecarbothioamide derivatives.
Aplicaciones Científicas De Investigación
2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry due to its antioxidant properties.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and cellular receptors. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the hydrazinecarbothioamide moiety can interact with specific enzymes, inhibiting their activity and modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another compound with sterically hindered phenolic groups used as an antioxidant in polymers.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Known for its antioxidant properties and used in various industrial applications.
Uniqueness
2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of phenolic and hydrazinecarbothioamide moieties, which confer both antioxidant and enzyme inhibitory properties.
Propiedades
Fórmula molecular |
C37H53N3O2S |
|---|---|
Peso molecular |
603.9 g/mol |
Nombre IUPAC |
1-[bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C37H53N3O2S/c1-34(2,3)27-18-24(19-28(31(27)41)35(4,5)6)22-40(39-33(43)38-26-16-14-13-15-17-26)23-25-20-29(36(7,8)9)32(42)30(21-25)37(10,11)12/h13-21,41-42H,22-23H2,1-12H3,(H2,38,39,43) |
Clave InChI |
GWOMWTGVPZPVOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)NC(=S)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B12455822.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B12455828.png)
![5-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B12455836.png)
![N'-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12455839.png)

![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B12455869.png)
![1-(4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12455889.png)
![7,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12455891.png)
![Dimethyl 2-{[(2-methyl-3,5-dinitrophenyl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B12455893.png)
![N-[(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B12455901.png)
![3-({[2-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12455907.png)
![6-{2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12455913.png)
